molecular formula C19H22O2 B2387594 2,2-Diphenylheptanoic acid CAS No. 198337-89-2

2,2-Diphenylheptanoic acid

Cat. No. B2387594
CAS RN: 198337-89-2
M. Wt: 282.383
InChI Key: YOQWSKJCWHIPEJ-UHFFFAOYSA-N
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Description

2,2-Diphenylheptanoic acid (CAS Number: 198337-89-2) is an organic compound with a molecular weight of 282.38 . It is a powder at room temperature . The IUPAC name for this compound is 2,2-diphenylheptanoic acid . It has been studied due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 2,2-Diphenylheptanoic acid is C19H22O2 . The InChI code for this compound is 1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) .


Physical And Chemical Properties Analysis

2,2-Diphenylheptanoic acid is a powder at room temperature . It has a melting point of 104-105°C .

Scientific Research Applications

1. DNA Research

A study by Burton (1956) explored the use of diphenylamine, closely related to 2,2-diphenylheptanoic acid, for the colorimetric estimation of deoxyribonucleic acid (DNA). This research was significant in understanding nucleic acid metabolism and the structure of DNA (Burton, 1956).

2. Synthesis and Doping in Molecular Semiconductors

Ballinas-Indilí et al. (2020) focused on the synthesis and characterization of new molecular semiconductors, including derivatives of diphenylheptanoic acid. They examined the doping effects with indium(III) phthalocyanine chloride to create organic semiconductors, highlighting the potential of these compounds in electronic applications (Ballinas-Indilí et al., 2020).

3. Antioxidant Activity Research

Studies by Sánchez-Moreno et al. (1998) and Brand-Williams et al. (1995) utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH), a close relative of 2,2-diphenylheptanoic acid, to measure the antioxidant activity of polyphenols. These studies provide valuable insights into the antioxidant properties of various compounds (Sánchez-Moreno et al., 1998); (Brand-Williams et al., 1995).

4. Fluorescence Visualization in Therapeutic Research

Ferrara and Thompson (2019) used diphenylboric acid 2-aminoethyl ester (DPBA), related to 2,2-diphenylheptanoic acid, for visualizing the fluorescence of flavonoid therapeutics. This method aids in understanding the molecular basis of therapeutic activities in eukaryotic models (Ferrara & Thompson, 2019).

Mechanism of Action

The mechanism of action of 2,2-Diphenylheptanoic acid is not explicitly mentioned in the search results. It’s important to note that the mechanism of action would depend on the specific application or biological context in which the compound is used .

properties

IUPAC Name

2,2-diphenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQWSKJCWHIPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylheptanoic acid

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